molecular formula C17H16N4OS B6030897 3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one

3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one

Cat. No.: B6030897
M. Wt: 324.4 g/mol
InChI Key: NBSVTZKYYJRSHH-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one is a heterocyclic compound that combines the structural features of thieno[2,3-d]pyrimidine and piperazine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to produce thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine as a starting material, which is then reacted with 3-acetyl-2H-chromen-2-one in the presence of a catalyst such as FeCl3-SiO2 in refluxing ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, which is crucial for DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one is unique due to its combination of thieno[2,3-d]pyrimidine and piperazine moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-12-17(22)21(13-5-3-2-4-6-13)9-8-20(12)15-14-7-10-23-16(14)19-11-18-15/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSVTZKYYJRSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C2=C3C=CSC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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